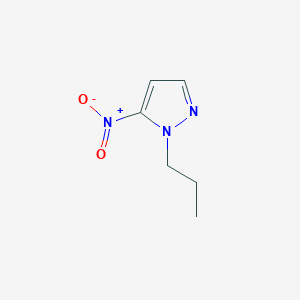

5-nitro-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole derivatives are a cornerstone in various sectors of the chemical industry, including pharmaceuticals and agrochemicals. mdpi.compostdocjournal.com Their diverse biological activities have led to their use in a wide range of applications. In medicinal chemistry, pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, anticonvulsant, and antifungal properties. royal-chem.comglobalresearchonline.net For instance, celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative used to treat arthritis. royal-chem.com

In the agricultural sector, these compounds are utilized in the manufacturing of pesticides and herbicides. royal-chem.com Pyraclostrobin, for example, is a fungicide that is effective against various plant diseases. royal-chem.com The versatility of the pyrazole scaffold allows for the synthesis of a vast number of derivatives with tailored properties, making it a subject of continuous research and development. mdpi.com

Contextualization of Nitro-Substituted Pyrazoles in Contemporary Chemical Science

The introduction of a nitro group onto the pyrazole ring, creating nitro-substituted pyrazoles, can significantly alter the compound's chemical and physical properties. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and electronic properties of the pyrazole ring. This can be advantageous in various applications, including the development of energetic materials and as intermediates in chemical synthesis. mdpi.comrsc.org

Scope and Research Objectives for the Investigation of 5-nitro-1-propyl-1H-pyrazole

While extensive research exists for the broader class of pyrazole derivatives, specific investigations into this compound are not widely documented in publicly available literature. However, based on the known properties of related compounds, several research objectives can be proposed.

A primary objective would be the comprehensive characterization of its chemical and physical properties. This would involve determining its melting point, boiling point, solubility, and spectral data. Another key research area would be the exploration of its synthetic pathways. While general methods for the synthesis of N-substituted nitropyrazoles exist, optimizing a regioselective synthesis for this specific isomer would be a valuable contribution. sci-hub.st

Furthermore, investigating the potential biological activities of this compound could be a significant research direction. Screening for antimicrobial, antifungal, or other pharmacological activities would be a logical step, given the known bioactivities of other pyrazole derivatives. researchgate.netglobalresearchonline.net Finally, exploring its utility as a chemical intermediate for the synthesis of other novel compounds would be a worthwhile endeavor.

Data for this compound:

| Property | Value |

| CAS Number | 1170522-30-1 fluorochem.co.ukbldpharm.com |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-5-8-6(9(10)11)3-4-7-8/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVUOKAQZXKGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 1 Propyl 1h Pyrazole and Analogous Nitropyrazole Systems

Classical Pyrazole (B372694) Ring Formation Strategies Relevant to Nitropyrazole Synthesis

The foundational step in the synthesis of nitropyrazoles is the construction of the pyrazole ring itself. Classical methods, adaptable for the eventual introduction of a nitro group, remain cornerstones of synthetic organic chemistry.

Cyclization Reactions in the Formation of Pyrazole Cores

Cyclization reactions are a primary and versatile route to the pyrazole nucleus. These reactions typically involve the formation of two new nitrogen-carbon bonds to close the five-membered ring.

A predominant method is the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comrsc.org This approach allows for the direct installation of substituents on the pyrazole ring based on the choice of starting materials. For instance, the condensation of a substituted hydrazine with a β-diketone can yield a highly substituted pyrazole. mdpi.com The reaction proceeds through a condensation to form a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org

Another significant cyclization strategy involves the [3+2] cycloaddition of 1,3-dipoles, such as nitrile imines, with alkynes. rsc.org This method offers a high degree of regiocontrol in the synthesis of polysubstituted pyrazoles. Additionally, modern variations include metal-catalyzed aerobic oxidative cyclizations of β,γ-unsaturated hydrazones, which proceed through radical intermediates. organic-chemistry.org

Condensation Approaches for Substituted Pyrazole Derivatives

Condensation reactions provide a straightforward pathway to substituted pyrazoles. A widely utilized method involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. mdpi.com This reaction typically forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. mdpi.com

A notable example is the condensation of arylhydrazines with 1,3-diketones, which can be performed at room temperature in solvents like N,N-dimethylacetamide to produce 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com Copper-catalyzed condensation reactions have also been developed, offering an efficient synthesis of pyrazoles under acid-free conditions at room temperature. thieme-connect.com

Multi-component reactions have emerged as a powerful tool for the one-pot synthesis of polyfunctional pyrazoles. rsc.orgorganic-chemistry.org These reactions, which can involve a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization, offer operational simplicity and high yields. organic-chemistry.org

Strategies for Nitro Group Introduction and Positional Isomerism in Pyrazoles

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of compounds like 5-nitro-1-propyl-1H-pyrazole. The regioselectivity of this reaction is a key consideration, as the nitro group can be directed to different positions on the pyrazole ring.

Direct Nitration Techniques for Pyrazole Ring Functionalization

Direct nitration of the pyrazole ring is a common method for introducing a nitro group. The choice of nitrating agent and reaction conditions can significantly influence the outcome of the reaction, particularly the position of nitration.

Direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid typically results in substitution at the 4-position. acs.orgslideshare.net This is consistent with the general behavior of pyrazole towards electrophilic reagents. acs.org The nitration of N-substituted pyrazoles also commonly yields 4-nitropyrazoles. lookchem.com For instance, the nitration of 1-methylpyrazole (B151067) with a nitric-sulfuric acid mixture can produce 1-methyl-3,4,5-trinitropyrazole under forcing conditions. google.com

The regioselectivity of nitration can be influenced by the substituents already present on the pyrazole ring. For example, 3,5-dimethylpyrazole (B48361) undergoes nitration to give 3,5-dimethyl-4-nitropyrazole. semanticscholar.org Milder nitrating agents, such as nitric acid in trifluoroacetic anhydride (B1165640), have also been employed for the direct nitration of various five-membered heterocycles, including pyrazoles, affording mononitro derivatives. semanticscholar.orgresearchgate.net

In some cases, unexpected regioselectivity can be observed. For example, the use of SiO2-HNO3 as an oxidizing agent for 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles can lead to both oxidative aromatization and regioselective nitration at the 4-position of the pyrazole ring. sci-hub.se

An alternative and powerful strategy for the synthesis of C-nitropyrazoles, particularly 3(5)-nitropyrazoles, involves the initial N-nitration of the pyrazole ring followed by a thermal rearrangement. acs.orgnih.gov This two-step process circumvents the preferential C-4 nitration observed in direct electrophilic substitution.

The N-nitration of pyrazoles can be achieved using nitrating agents such as a preformed mixture of nitric acid and acetic anhydride or by using acetyl nitrate (B79036). acs.orgsemanticscholar.orgacrhem.org The resulting N-nitropyrazoles are often stable compounds that can be isolated.

These N-nitropyrazoles can then undergo a thermal rearrangement to yield C-nitropyrazoles. acs.orgnih.gov The rearrangement typically occurs in high-boiling solvents like anisole (B1667542) or benzonitrile (B105546) at elevated temperatures. nih.govacrhem.org This isomerization has been proposed to proceed via a acs.orgCurrent time information in Chatham County, US.σ rearrangement mechanism. google.com This method provides a general route to 3(5)-nitropyrazoles, which are not readily accessible through direct nitration. acs.org For example, N-nitropyrazole itself can be rearranged to 3-nitropyrazole. nih.gov Similarly, the thermal rearrangement of substituted N-nitropyrazoles can lead to the corresponding 3(5)-nitro derivatives. acs.org

More recently, an unexpected isomerization of an N-nitropyrazole to a C-nitropyrazole has been reported under milder conditions in the presence of hydrazine, leading to the formation of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrazole | 1. HNO3/Ac2O; 2. Heat in anisole | 3-Nitropyrazole | nih.gov |

| Pyrazole | HNO3/H2SO4 | 4-Nitropyrazole | acs.org |

| 3,5-Dimethylpyrazole | HNO3/Trifluoroacetic anhydride | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| 1-Methylpyrazole | HNO3/H2SO4, 110 °C | 1-Methyl-3,4,5-trinitropyrazole | google.com |

| N-Nitropyrazole | Heat in benzonitrile, 180 °C | 3-Nitropyrazole | acrhem.org |

C-Nitration Mechanisms and Regioselective Considerations

Utilization of Nitro-Containing Building Blocks in Pyrazole Synthesis

A primary strategy for constructing nitropyrazole systems involves the use of precursors that already contain a nitro group. This approach can simplify the synthetic sequence by avoiding harsh nitrating conditions on the pre-formed pyrazole ring, which can sometimes lead to issues with regioselectivity and side reactions.

One common method involves the cyclocondensation of a nitro-containing 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the reaction of a nitro-substituted β-diketone with propylhydrazine (B1293729) would be a direct route to this compound. The regioselectivity of this reaction is a critical factor, as the two nitrogen atoms of the hydrazine can react with either carbonyl group, potentially leading to isomeric products.

Another key nitro-containing building block is nitro-substituted olefins. For example, nitroolefins can undergo cyclocondensation with hydrazones to yield 1,3,4-substituted pyrazoles. mdpi.com This method, when carried out with a strong base like potassium tert-butoxide followed by acid treatment, can produce single regioisomers in excellent yields. mdpi.com Similarly, the reaction of diazomethane (B1218177) with chloronitroethylene has been reported for the synthesis of 3-nitropyrazole, although this method involves highly reactive and potentially hazardous starting materials. nih.gov

The use of 3-aminopyrazole (B16455) as a starting material provides a greener route to 3-nitropyrazole. nih.gov Nitration using oxone in water offers a safer and more environmentally friendly alternative to traditional nitrating agents. nih.gov Furthermore, 5-aminopyrazoles are versatile building blocks for synthesizing a variety of bioactive molecules. scirp.org They can be prepared through the condensation of hydrazines with compounds like ethyl (ethoxymethylene)cyanoacetate. scirp.org

A notable example is the synthesis of 4-nitro-3,5-diaminopyrazoles from the reaction of nitropyrimidine with arylhydrazines in methanol (B129727) at room temperature. mdpi.com This highlights the utility of nitro-substituted heterocyclic systems as precursors to functionalized nitropyrazoles.

Advanced Synthetic Techniques Applicable to this compound Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its derivatives, often leading to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. researchgate.netresearchgate.netnih.gov In the context of nitropyrazole synthesis, microwave-assisted protocols have been successfully employed. For instance, the solvent-free isomerization of N-nitropyrazoles to C-nitropyrazoles can be achieved under microwave irradiation, providing a green chemistry approach with good to excellent yields and a simplified workup. researchgate.net This method is significantly faster than traditional thermal rearrangement. nih.govresearchgate.net

Microwave-assisted synthesis has also been used for the N-arylation of nitropyrazoles using CuI and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, with reaction times as short as 15 minutes. Additionally, the synthesis of various pyrazole derivatives, including those starting from chalcones and hydrazine hydrate, has been efficiently carried out using microwave heating. nih.gov The power of the microwave can be adjusted to optimize reaction conditions, as demonstrated in the synthesis of 1,5-benzothiazepine (B1259763) derivatives where different power levels were tested. researchgate.net

Green Chemistry and Solvent-Free Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of nitropyrazoles. tandfonline.com A key aspect of this is the development of solvent-free reaction conditions.

Solvent-free synthesis of C-nitropyrazoles from N-nitropyrazoles under microwave irradiation is a prime example of a green protocol. researchgate.netresearchgate.net This method avoids the use of obnoxious solvents, simplifies the workup procedure, and reduces reaction times. researchgate.net Ball milling is another solvent-free technique that has gained traction for the synthesis of pharmaceutically important molecules and could be applicable to nitropyrazole synthesis. rsc.org This mechanochemical approach eliminates the need for large quantities of solvents and can enable reactions that are difficult to achieve in solution. rsc.org

The use of solid supports like silica (B1680970) sulfuric acid or basic alumina (B75360) under microwave irradiation also represents an environmentally benign procedure for synthesizing heterocyclic compounds. researchgate.net Furthermore, employing water as a solvent, as seen in the synthesis of 3-nitropyrazole from 3-aminopyrazole using oxone, is a significant step towards greener chemical processes. nih.gov

Catalytic Approaches in Nitropyrazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been developed for the synthesis and functionalization of nitropyrazoles.

Metal-Catalyzed Synthesis: Copper catalysts are widely used in the synthesis of N-aryl-C-nitroazoles. researchgate.net The Chan-Evans-Lam coupling reaction of 3-nitro-1H-pyrazole derivatives with arylboronic acids, catalyzed by copper salts in the presence of a base, provides a simple and efficient route to N-aryl nitropyrazoles. researchgate.net Copper-catalyzed direct C-H arylselenation of 4-nitro-pyrazoles has also been developed, demonstrating the utility of this metal in functionalizing the pyrazole ring. rsc.org Palladium-catalyzed ring-opening of 2H-azirines with hydrazones offers another pathway to polysubstituted pyrazoles. organic-chemistry.org

Photocatalytic Synthesis: Visible light photoredox catalysis has been employed for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions, using air as the terminal oxidant. organic-chemistry.org

Enzymatic Synthesis: While not explicitly detailed for this compound in the provided context, enzymatic catalysis is a growing field in green chemistry and holds potential for the selective synthesis of pyrazole derivatives.

A notable catalytic method is the nitrodeiodination of iodopyrazoles using a silica-sulfuric acid catalyst, which offers a simplified workup and requires less acid compared to traditional methods. tandfonline.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.govorganic-chemistry.orgtaylorfrancis.commdpi.com Several MCRs are applicable to the synthesis of pyrazole derivatives.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR. organic-chemistry.org While not directly producing pyrazoles, the principles can be adapted. More relevant is the one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org This reaction tolerates a variety of functional groups and provides good yields.

Another strategy involves the [3 + 2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides, which yields pyrazole derivatives with high regioselectivity. organic-chemistry.org The synthesis of 1,3,4-trisubstituted pyrazoles using aldehydes as a C1 building block has also been achieved through an MCR approach. organic-chemistry.org

Regioselective Functionalization Techniques at N1 and C-Positions

Controlling the regioselectivity of functionalization is crucial for synthesizing specific isomers of substituted pyrazoles.

N1-Functionalization: The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. However, methods for regioselective N1-alkylation have been developed. A catalyst-free Michael reaction has been shown to produce N1-alkyl pyrazoles with high yield and excellent regioselectivity (>99.9:1). acs.org This protocol is applicable to a range of substituted pyrazoles, including those with nitro groups. acs.org The alkylation of 4-nitro-3(5)-methylpyrazole under phase transfer catalysis (PTC) conditions has also been studied, with the basicity of the nitropyrazole influencing the reaction outcome.

C-Position Functionalization: The electronic properties of the pyrazole ring, influenced by substituents like the nitro group, direct the regioselectivity of C-functionalization. For instance, the vicarious nucleophilic substitution (VNS) of 1,4-dinitropyrazole with ammonia (B1221849) derivatives occurs regioselectively to replace the nitro group. Copper-catalyzed direct C-H arylselenation of 4-nitro-pyrazoles occurs exclusively at the C5 position, highlighting the directing effect of the nitro group. rsc.org Bromine-lithium exchange in 3,4-dibromo-1-vinylpyrazoles has been shown to occur with high regioselectivity, allowing for subsequent functionalization at a specific carbon atom. mdpi.com

Synthetic Routes for the Introduction of the N1-Propyl Substituent

The introduction of a propyl group at the N1 position of the pyrazole ring is a key step in the synthesis of this compound. This can be achieved through direct alkylation of a pre-formed nitropyrazole ring or by incorporating the propyl group into a precursor molecule before the pyrazole ring is formed.

Direct N-alkylation of nitropyrazoles is a common method for synthesizing N-substituted nitropyrazoles. This typically involves the reaction of a nitropyrazole with a propylating agent, such as a propyl halide or propyl sulfate, in the presence of a base. google.com The choice of base and solvent system can significantly influence the regioselectivity of the reaction, favoring alkylation at the desired N1 position.

For instance, the use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective system for the regioselective N1-alkylation of 3-substituted pyrazoles. sci-hub.stresearchgate.net This "superbasic media" facilitates the deprotonation of the pyrazole, enhancing the nucleophilicity of the resulting anion and allowing the reaction to proceed at room temperature, which can reduce the occurrence of elimination side reactions often seen with alkyl halides. sci-hub.st

The reaction of 3(5)-methyl-4-nitropyrazole with 1,2-dichloroethane (B1671644) in the presence of potassium hydroxide (B78521) can lead to the formation of a mixture of 1-(2-chloroethyl)-3-methyl-4-nitropyrazole and 1-(2-chloroethyl)-5-methyl-4-nitropyrazole. researchgate.net This highlights the potential for the formation of regioisomers, which necessitates careful control of reaction conditions and purification of the desired product.

| Reactants | Reagents | Product(s) | Yield | Reference |

| 3-substituted pyrazoles | Alkyl halides, K2CO3, DMSO | N1-alkylated pyrazoles | Good to excellent | sci-hub.stresearchgate.net |

| 3(5)-methyl-4-nitropyrazole | 1,2-dichloroethane, KOH | 1-(2-chloroethyl)-3-methyl-4-nitropyrazole and 1-(2-chloroethyl)-5-methyl-4-nitropyrazole | 80% (mixture) | researchgate.net |

| 3,5-dibromo-4-nitropyrazole | C1- to C6-alkyl halides, DMF | N1-alkylated 3,5-dibromo-4-nitropyrazoles | Not specified | google.com |

This table summarizes various alkylation reactions at the N1 position of nitropyrazoles.

An alternative strategy involves the use of a propyl-substituted precursor in the construction of the pyrazole ring. A primary method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophile. sci-hub.stnih.gov To synthesize an N1-propyl pyrazole, propylhydrazine would be reacted with a suitable 1,3-dicarbonyl compound or its equivalent.

Another approach involves the synthesis of triazole-pyrazole hybrids where N-functionalization of the pyrazole occurs before the attachment of the triazole unit. beilstein-journals.org This methodology allows for the introduction of various substituents, including propyl groups, onto the pyrazole nitrogen.

A multi-component approach has also been described for the preparation of 3,5-disubstituted 1H-pyrazoles, which involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org This method could potentially be adapted for the synthesis of N-propyl pyrazoles by using a propyl-substituted starting material.

Alkylation Reactions at the N1 Position of Nitropyrazoles

Post-Synthetic Modification Approaches of this compound

Once this compound is synthesized, it can undergo further chemical transformations to introduce new functional groups, thereby altering its properties.

The nitro group is a versatile functional group that can be transformed into various other functionalities. A common transformation is its reduction to an amino group. This conversion is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds to amines, including:

Catalytic Hydrogenation: This can be achieved using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. alfa-chemistry.comwikipedia.org For example, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide was successfully hydrogenated to the corresponding amine using 5% Pd/C at 50 °C and 50 psi. alfa-chemistry.com

Metal/Acid Systems: Easily oxidized metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid are effective reducing agents for nitro groups. masterorganicchemistry.comgoogle.com

The resulting amino group can be further modified. For instance, it can be converted into an amide to moderate its activating effect and improve compatibility with certain reagents. masterorganicchemistry.com

| Starting Material | Reagents/Catalyst | Product | Conditions | Reference |

| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 5% Pd/C, H2 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 50 °C, 50 psi | alfa-chemistry.com |

| Aromatic Nitro Compounds | Fe, Sn, or Zn; H+ | Aromatic Amines | Not specified | masterorganicchemistry.com |

| Aromatic Nitro Compounds | Raney nickel or Pd-on-C, H2 | Anilines | Not specified | wikipedia.org |

This table presents different methods for the reduction of the nitro group in nitropyrazole systems.

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions, which typically occur at the C4 position. nih.govresearchgate.net The presence of a nitro group, which is electron-withdrawing, can influence the reactivity of the ring towards further functionalization.

For N-alkyl-4-bromopyrazoles, nitration can lead to products of nitrodebromination as well as nitration at the 3- and/or 5-positions. researchgate.net In some cases, nitration of a nitropyrazole can lead to the introduction of a second nitro group at the C4 position. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as C-H alkenylation, can be used to functionalize the C4 position of pyrazoles containing various functional groups. acs.org Additionally, halogenation at the C4 position, for example, through iodination using iodine and an oxidizing agent, can introduce a handle for further transition-metal-catalyzed cross-coupling reactions. vulcanchem.com

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 1 Propyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the substitution pattern on the pyrazole (B372694) ring. The chemical shifts (δ) of the pyrazole ring protons and carbons are highly sensitive to the electronic effects of substituents like the nitro (-NO₂) and propyl (-C₃H₇) groups.

The position of substituents on the pyrazole ring dictates the observed chemical shifts and coupling patterns. For instance, in N1-substituted pyrazoles, the regiochemistry can be confirmed by comparing the spectra of different isomers. sci-hub.st The electron-withdrawing nitro group typically deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating alkyl groups cause a shielding effect (upfield shift).

For a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, specific ¹H NMR signals were observed for the propyl group, including a triplet for the terminal methyl (CH₃) protons and multiplets for the two methylene (B1212753) (CH₂) groups. researchgate.net The sole proton on the pyrazole ring would appear as a singlet in a 4,5-disubstituted isomer. In 5-nitro-1-propyl-1H-pyrazole, one would expect to see distinct signals for the two protons on the pyrazole ring (at C3 and C4), with their chemical shifts and coupling constants providing definitive proof of the 1,5-substitution pattern.

A systematic analysis of ¹³C NMR spectra further solidifies the structural assignment. The carbon atoms of the pyrazole ring exhibit characteristic chemical shifts that are influenced by the attached substituents. The carbon atom bearing the nitro group (C5) is expected to be significantly downfield due to the group's strong electron-withdrawing nature.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Nitropyrazole Derivative (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in CDCl₃) researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 4.14 (s, 3H) | 40.63 |

| CH₂-C=N | 2.86–2.90 (t, J = 8.0 Hz, 2H) | 29.08 |

| CH₂CH₃ | 1.68–1.77 (m, 2H) | 21.25 |

| CH₂CH₃ | 0.99–1.03 (t, J = 8.0 Hz, 3H) | 13.79 |

| Pyrazole C3 | - | 149.81 |

| Pyrazole C4 | - | 130.87 |

| Pyrazole C5 | - | 132.33 |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Data is for a related compound and serves as an illustrative example.

While 1D NMR provides essential data, complex structures or isomers often require two-dimensional (2D) NMR techniques for unambiguous assignment. openpubglobal.com These experiments reveal correlations between nuclei, confirming the molecular skeleton and the precise location of substituents. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. ucl.ac.uk For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the propyl chain (-CH₂-CH₂-CH₃) and between the protons on the pyrazole ring (H3 and H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. walisongo.ac.id Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of protonated carbons in the pyrazole ring and the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. walisongo.ac.id It is invaluable for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule. For example, HMBC would show correlations between the N1-propyl CH₂ protons and the C5 and C2 carbons of the pyrazole ring, definitively confirming the attachment point of the propyl group. Correlations from the pyrazole ring protons to the carbon bearing the nitro group (C5) would also be observed.

Together, these 2D NMR methods provide a complete and unambiguous assignment of all ¹H and ¹³C signals, leaving no doubt as to the structure and regiochemistry of the synthesized compound. openpubglobal.comrsc.org

Elucidation of Substitution Patterns and Regiochemistry by Proton and Carbon-13 NMR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₆H₉N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass (calculated: 155.0695 g/mol ).

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at m/z 155. Subsequent fragmentation could involve:

Loss of the propyl group ([M-C₃H₇]⁺), resulting in a fragment at m/z 112.

Loss of the nitro group ([M-NO₂]⁺), leading to a peak at m/z 109.

Cleavage within the propyl chain, such as the loss of an ethyl radical ([M-C₂H₅]⁺) to give a fragment at m/z 126.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Expected High-Resolution Mass Spectrometry Data for C₆H₉N₃O₂

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 156.0768 |

| [M+Na]⁺ | 178.0587 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scbt.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The most prominent bands would be those from the nitro group. The asymmetric stretching vibration (νas) of the N-O bond typically appears as a strong band in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (νs) is found between 1335-1385 cm⁻¹. The presence of these two strong absorptions is a clear indicator of a nitro compound. acs.org

Other expected absorption bands include:

C-H stretching: Aliphatic C-H stretches from the propyl group just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). Aromatic C-H stretches from the pyrazole ring may appear above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration may be observed in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1385 - 1335 | Strong |

| Alkyl C-H | Stretch | 2960 - 2850 | Medium-Strong |

| Aromatic C-H | Stretch | ~3100 | Medium-Weak |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Conformation

By irradiating a single crystal with X-rays, a diffraction pattern is generated. carleton.edu Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom (excluding hydrogen, which is typically placed in calculated positions) can be determined. uol.de This method provides unambiguous proof of connectivity and regiochemistry, confirming the 1,5-substitution pattern of the pyrazole ring.

For a related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, SCXRD analysis revealed detailed structural parameters, including the dihedral angles between the pyrazole ring and its substituents, as well as the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. researchgate.netresearchgate.net Similar data for this compound would provide the definitive solid-state structure.

Table 4: Illustrative Crystallographic Data from a Related Nitropyrazole Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673 |

| b (Å) | 4.7447 |

| c (Å) | 17.615 |

| β (°) | 99.067 |

| Volume (ų) | 1293.6 |

Note: Data is for a related compound, 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, and serves as an illustrative example of typical SCXRD output. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. rsc.org The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

For this compound, the molecular formula is C₆H₉N₃O₂ and the molecular weight is 155.16 g/mol .

**Table 5: Theoretical Elemental Composition of this compound (C₆H₉N₃O₂) **

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 46.45 |

| Hydrogen (H) | 5.85 |

| Nitrogen (N) | 27.08 |

Theoretical and Computational Investigations of 5 Nitro 1 Propyl 1h Pyrazole Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for determining the electronic structure and predicting the chemical reactivity of 5-nitro-1-propyl-1H-pyrazole. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) has become a primary computational tool for studying nitropyrazole systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

Systematic studies on the N-substitution of 3-nitropyrazole have shown that direct alkylation, for instance with a propyl group, results in a mixture of regioisomers: 3-nitro-1-propyl-1H-pyrazole and this compound. sci-hub.st DFT calculations, often at the B3LYP/6-31G**(d) level of theory, have been employed to rationalize the observed regioselectivity, confirming that the 3-nitro isomer is typically the major product. sci-hub.st These calculations analyze the energies of the intermediate pyrazolate anions and the transition states leading to the final products.

DFT is also used to determine key molecular properties that govern reactivity and intermolecular interactions. mdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. researchgate.net

Table 1: Representative Molecular Properties of Nitro-Substituted Azoles Calculated via DFT

| Calculated Property | Typical Significance | Example Value (Illustrative) |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | -7.5 eV to -9.0 eV |

| LUMO Energy | Indicates electron-accepting ability | -2.0 eV to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 4.0 eV to 6.0 eV |

| Dipole Moment (μ) | Measures polarity of the molecule | 3.0 D to 5.0 D |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Negative potential near nitro group oxygens; positive potential near pyrazole (B372694) ring hydrogens |

For situations requiring higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. mdpi.comrsc.org These methods are more computationally demanding than DFT but provide more precise calculations of electronic energies and molecular properties, making them valuable for benchmarking results obtained from DFT. rsc.orgacs.org

In the context of pyrazole systems, ab initio calculations have been used to study tautomeric equilibria and the effects of substituents on the electronic nature of the ring. mdpi.com For this compound, high-accuracy ab initio calculations could provide definitive values for its heat of formation, ionization potential, and electron affinity, which are critical parameters for applications in materials science. acs.org

Density Functional Theory (DFT) Studies on Molecular Properties and Energetics

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic details of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions within a larger system.

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a molecular system. semanticscholar.org For this compound, MD simulations can provide insights into the conformational flexibility of the n-propyl chain attached to the pyrazole ring. By simulating the molecule's movements over time, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also used to model the bulk properties of the material, such as density, melting point, and thermal stability, by simulating a large number of molecules in a periodic box. vulcanchem.com These simulations can reveal how molecules pack in a condensed phase and detail the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in determining the physical properties of the compound. mdpi.com

Computational models can predict how this compound might interact with other molecules, particularly biological macromolecules like enzymes or receptors. Molecular docking is a common technique used for this purpose. mdpi.comresearchgate.net In a docking study, the 3D structure of the pyrazole derivative is placed into the binding site of a target protein, and its binding orientation and affinity are calculated.

The results from DFT calculations, such as the partial charges on atoms and the molecular electrostatic potential, serve as crucial inputs for these docking simulations. mdpi.com Such predictive models are invaluable in fields like medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Structure-Property Relationship (SPR) Studies Derived from Computational Data

For example, computational studies can precisely quantify how the position of the nitro group (at C5 versus C3) affects the electronic distribution, dipole moment, and chemical reactivity of the pyrazole ring. sci-hub.stmdpi.com The electron-withdrawing nature of the nitro group significantly impacts the aromaticity and stability of the ring system. researchgate.net Similarly, the length and conformation of the N1-propyl group can influence the molecule's lipophilicity, solubility, and how it packs in a crystal lattice, thereby affecting its physical properties. sci-hub.st These computational SPRs are critical for the rational design of new pyrazole derivatives with tailored chemical, physical, or biological properties. mdpi.comrsc.org

Analysis of Intramolecular Hydrogen Bonding and its Influence by the Nitro Group

The structure and stability of pyrazole derivatives are significantly influenced by hydrogen bonding. In pyrazole systems, the motif of two adjacent nitrogen atoms allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions. mdpi.com The presence and position of substituents, particularly strong electron-withdrawing groups like the nitro group (-NO2), profoundly modulate these interactions.

The nitro group's electron-withdrawing nature significantly impacts the electronic environment of the pyrazole ring. mdpi.com This electronic perturbation influences the acidity of C-H protons on the ring and any N-H protons, thereby affecting their capacity to form hydrogen bonds. In the case of N-substituted pyrazoles like this compound, classical intramolecular hydrogen bonds are absent due to the lack of an N-H proton. However, weaker C-H···O interactions can occur between the propyl chain or pyrazole ring protons and the oxygen atoms of the nitro group.

Computational studies on related molecules, such as 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, reveal the presence of intermolecular O-H···N hydrogen bonds that connect adjacent molecules. researchgate.netresearchgate.net Weak intermolecular C–H···O hydrogen bonds also contribute to crystal structure stability. researchgate.netresearchgate.net While direct studies on this compound are limited, research on similar nitropyrazoles shows that hydrogen bonds involving the nitro group are common. mdpi.comrsc.orgacs.org In mononitrated pyrazole structures, hydrogen bonds with neighboring C-H elements can cause the nitro group to adopt a nearly planar conformation with the pyrazole ring. mdpi.com The formation of intramolecular hydrogen bonds is a key strategy for enhancing the planarity and stability of energetic molecules containing heterocyclic rings. nih.gov For instance, in some complex tricyclic energetic molecules, intramolecular hydrogen bonds between an amino group's hydrogen and a nitrogen in an adjacent ring have been observed to enforce a nearly coplanar structure. nih.gov

The influence of the nitro group is also evident in its ability to participate in various non-covalent interactions, which can stabilize specific molecular conformations. The table below summarizes key geometric parameters that are influenced by such interactions in a related nitropyrazole derivative.

| Interaction Type | Atoms Involved | Significance | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bond | O-H···N | Connects adjacent molecules into a one-dimensional chain. | researchgate.netresearchgate.net |

| Weak Intermolecular Hydrogen Bond | C-H···O | Contributes to the overall stability of the crystal structure. | researchgate.netresearchgate.net |

| Dihedral Angle (Pyrazole Ring vs. Nitro Group) | C-C-N-O | Indicates the orientation of the nitro group relative to the pyrazole ring, influenced by steric and electronic effects. | researchgate.net |

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity and potential reaction pathways of nitropyrazoles, such as isomerization and decomposition. researchgate.netresearchgate.net The reactivity of the pyrazole ring is significantly altered by the nitro group's strong electron-withdrawing effect. Computational studies on various nitropyrazoles often focus on understanding their thermal stability and decomposition mechanisms, which are critical for applications as energetic materials. researchgate.net

For N-nitropyrazoles, a common reaction pathway studied computationally is the isomerization to the more stable C-nitropyrazoles. acs.orgnih.gov Density Functional Theory (DFT) calculations have been used to explore different mechanisms, such as a researchgate.net-sigmatropic NO2-shift followed by a proton shift. researchgate.net These studies calculate the energy barriers for different pathways to determine the most likely mechanism. researchgate.netacs.orgnih.gov For example, in the isomerization of 1-nitro-3-trinitromethylpyrazole, pathways involving an initial shift of the N-NO2 group were found to have significantly lower activation energy barriers compared to those initiated by proton migration. acs.orgnih.gov

The initial steps in the decomposition of nitropyrazoles are often predicted to be the cleavage of the C-NO2 or N-NO2 bond. researchgate.net Quantum-chemical calculations can determine the bond dissociation energies and activation energies for these processes. researchgate.net For instance, studies on dinitropyrazole have investigated pathways like C-NO2 bond cleavage and nitro-nitrite isomerization. researchgate.net The average local ionization energy, calculated on molecular surfaces, also serves as a powerful guide to predicting sites for electrophilic attack. cdnsciencepub.com

The table below presents a summary of theoretically investigated reaction pathways relevant to nitropyrazole systems.

| Reaction Type | Proposed Mechanism | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Isomerization (N- to C-nitropyrazole) | researchgate.net-Sigmatropic NO2 shift followed by researchgate.net-proton shift | DFT | Identified as a two-step, non-polar mechanism. | researchgate.net |

| Isomerization | Comparison of pathways: (1) Proton migration then NO2 shift vs. (2) NO2 shift then proton migration | Gaussian 16 (DFT) | Pathways initiated by an (N-)NO2 group shift were found to be more dynamically feasible with lower activation barriers. | acs.orgnih.gov |

| Thermal Decomposition | C-NO2 bond cleavage, nitro-nitrite isomerization | CASSCF, DFT | Initial decomposition mechanisms for nitropyrazoles explored at the quantum chemistry level. | researchgate.netresearchgate.net |

Advanced Computational Methodologies in Nitropyrazole Research

The design and optimization of nitropyrazole derivatives for specific applications, particularly as energetic materials, benefit significantly from advanced computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning.

3D Quantitative Structure-Activity Relationship (QSAR) for Chemical Performance Optimization

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology used to establish a correlation between the 3D properties of a series of molecules and their biological or chemical activity. rsc.orgresearchgate.net This technique is widely applied in drug design and materials science to guide the synthesis of new compounds with enhanced performance. nih.govshd-pub.org.rs For nitropyrazoles, 3D-QSAR can be used to optimize properties like energetic performance or thermal stability.

The process involves aligning a set of known nitropyrazole derivatives and calculating steric and electrostatic fields around them using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgresearchgate.net These fields are then used as descriptors in a partial least squares (PLS) regression to build a predictive model. nih.gov The resulting model generates 3D contour maps that visualize regions where modifications to the molecular structure would likely lead to improved properties. rsc.orgnih.gov For example, a CoMSIA contour map might show that adding bulky, electropositive groups at a certain position on the pyrazole ring could enhance performance.

Studies on various pyrazole derivatives have successfully used 3D-QSAR to understand structure-activity relationships. rsc.orgshd-pub.org.rs For instance, a 3D-QSAR study on pyrazole carboxamide derivatives as antifungal agents yielded a CoMFA model with good predictive ability, identifying the importance of steric and electrostatic fields for activity. rsc.org Similarly, robust models have been developed for pyrazole derivatives targeting specific enzymes, providing valuable information for future design. researchgate.netshd-pub.org.rs

The table below outlines the key statistical parameters used to validate the robustness of 3D-QSAR models, based on studies of pyrazole derivatives.

| Parameter | Symbol | Description | Typical "Good" Value | Reference |

|---|---|---|---|---|

| Cross-validated correlation coefficient | q² (or Q²) | Measures the internal predictive ability of the model via leave-one-out cross-validation. | > 0.5 | rsc.orgnih.gov |

| Non-cross-validated correlation coefficient | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 | rsc.org |

| Predictive correlation coefficient | r²_pred (or R²_pred) | Measures the predictive power of the model on an external test set of compounds. | > 0.6 | researchgate.netnih.gov |

| Optimal Number of Components | N | The number of principal components used in the PLS model that gives the highest q². | Varies | nih.gov |

Machine Learning Applications in the Design of Novel Nitropyrazole Derivatives

Machine learning (ML) is rapidly emerging as a powerful tool in materials science, accelerating the discovery and design of novel compounds with desired properties. dntb.gov.ua In the field of energetic materials, ML models can be trained on existing data to predict the performance of new, unsynthesized nitropyrazole derivatives, saving significant time and computational resources compared to traditional quantum chemistry calculations. researchgate.net

ML-based approaches for designing nitropyrazoles typically involve several steps. First, molecular structures are converted into numerical representations, or "features," such as fingerprints or molecular descriptors. dntb.gov.ua Then, various ML algorithms—such as random forests, support vector machines, or artificial neural networks—are trained on a dataset of known nitropyrazoles with their corresponding experimental or calculated properties (e.g., density, detonation velocity, heat of formation). dntb.gov.uaresearchgate.net A study on pyrazole-based energetic materials evaluated multiple ML algorithms and found that a random forest model gave the best predictive performance for crystalline density. researchgate.net

Once a robust model is developed, it can be used for high-throughput virtual screening of candidate molecules or even for de novo design, where the algorithm generates entirely new molecular structures optimized for a specific property. dntb.gov.uabham.ac.uk This data-driven approach not only accelerates the design process but can also uncover novel chemical insights and structure-property relationships that may not be immediately obvious. dntb.gov.uaresearchgate.net The integration of ML with DFT calculations provides an efficient strategy to design novel high-performing energetic materials based on the pyrazole scaffold. researchgate.net

Chemical Reactivity and Mechanistic Studies of 5 Nitro 1 Propyl 1h Pyrazole

Reactions Involving the Nitro Group on the Pyrazole (B372694) Ring

The nitro group at the C5 position is a primary site of reactivity, serving as a versatile handle for further functionalization of the pyrazole core. Its transformations are central to the synthesis of a diverse array of pyrazole derivatives.

Pathways for the Reduction of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation, providing access to aminopyrazoles, which are valuable precursors in medicinal chemistry and materials science. This conversion can be achieved through several synthetic routes, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes and nitroheterocycles due to its efficiency and cleaner reaction profiles. researchgate.netnumberanalytics.com The process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). bohrium.com The mechanism, often described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. bohrium.com The reaction is believed to proceed through a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates. researchgate.netresearchgate.net

Alternatively, chemical reducing agents can be employed. Hydrazine (B178648) hydrate, for instance, is a potent reducing agent that has been used for the reduction of nitro groups, often in the presence of a catalyst like Raney nickel, though catalyst-free reductions have also been reported. jrespharm.com

The general pathway for the reduction of a nitropyrazole to an aminopyrazole is illustrated below:

Table 1: Common Methods for Nitro Group Reduction

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction. bohrium.com |

| Chemical Reduction | Hydrazine Hydrate | Strong reducing agent, can be used with or without a catalyst. jrespharm.com |

Nucleophilic Aromatic Substitution Reactions on Nitro-Substituted Pyrazoles

The electron-withdrawing nature of the nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This effect is particularly pronounced when the nitro group is positioned at C4 or C5, rendering the ring electron-deficient and susceptible to attack by nucleophiles. koreascience.kr In these reactions, the nitro group can either act as an activating group or, in some cases, as a leaving group itself.

The presence of a nitro group facilitates the addition-elimination mechanism characteristic of SNAr reactions. masterorganicchemistry.comacs.org The pyrazole ring's inherent π-excessive character typically disfavors nucleophilic attack, but strong electron-withdrawing substituents like the nitro group overcome this barrier. encyclopedia.pubmdpi.com For instance, studies on 1,4-dinitropyrazoles have shown they undergo "cine" substitution, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. acs.orgcdnsciencepub.com

The reactivity in SNAr reactions is also dependent on the nature of the leaving group and the nucleophile. d-nb.info Common nucleophiles include amines, thiols, and alkoxides. In some instances, the nitro group itself can be displaced by a strong nucleophile, a reaction that has been observed in various nitro-substituted heterocycles. researchgate.netrsc.org The general regularities of nucleophilic substitution in polynitro pyrazoles have been studied to create methods for directed functionalization of the pyrazole nucleus. zioc.ru

Reactivity of the Pyrazole Ring System

The pyrazole ring itself possesses a distinct reactivity pattern, influenced by the nitrogen atoms and substituents. While generally considered an electron-rich aromatic system, the introduction of a nitro group and an N-propyl substituent significantly modifies its behavior in electrophilic and other reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In contrast to its reactivity towards nucleophiles, the 5-nitro-substituted pyrazole ring is deactivated towards electrophilic aromatic substitution. Generally, pyrazoles undergo electrophilic substitution, such as nitration and halogenation, preferentially at the C4 position. nih.gov However, the strong electron-withdrawing effect of the nitro group at C5 deactivates the entire ring, making further electrophilic attack difficult.

The regioselectivity of electrophilic substitution on the pyrazole ring is governed by the directing effects of the existing substituents. The N1-substituent and any other groups on the ring will influence the position of attack. For an N-substituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. If the C4 position is occupied, electrophiles may attack the C3 position, though this is less favorable. The presence of a nitro group, a powerful deactivating group, would direct incoming electrophiles to the meta position if the ring were a simple benzene (B151609) system. In the pyrazole ring, its deactivating influence is felt across the heterocyclic system.

Cycloaddition and Ring-Opening Reactions with Pyrazole Derivatives

The pyrazole ring, while aromatic, can participate in cycloaddition and ring-opening reactions under specific conditions, particularly when activated by certain substituents or when subjected to photochemical or thermal stimuli. For instance, the thermolysis of certain azido-substituted nitropyrazoles can lead to the formation of transient nitrene intermediates. mdpi.compreprints.org These highly reactive species can initiate a cascade of reactions, including ring-opening and recyclization, sometimes resulting in unexpected molecular rearrangements. mdpi.compreprints.org

Reactions of dinitropyrazoles with dinucleophiles like primary amines and hydrazines can lead to the opening of the pyrazole ring. arkat-usa.org For example, 1,4-dinitropyrazole reacts with primary aromatic amines to form 1,5-bis(aryl)-3-nitro-1,5-diaza-1,4-pentadienes, demonstrating a complete ring transformation. arkat-usa.org These reactions highlight that the pyrazole ring, especially when highly substituted with electron-withdrawing groups, is not inert and can serve as a synthon for other acyclic and heterocyclic structures.

Influence of the N1-Propyl Substituent on Pyrazole Ring Reactivity

The N1-propyl substituent in 5-nitro-1-propyl-1H-pyrazole exerts both steric and electronic effects on the reactivity of the pyrazole ring.

Steric Effects: The propyl group introduces steric bulk at the N1 position. This steric hindrance can influence the approach of reagents to the adjacent C5 and N2 positions. For instance, in substitution reactions at the C5 position, the propyl group may sterically shield the reaction center, potentially affecting the reaction rate compared to a smaller N1-substituent like a methyl group. This steric influence is a critical factor in the design of synthetic routes and in understanding the interaction of the molecule with biological targets.

Investigation of Reaction Mechanisms for this compound Transformations

Detailed mechanistic studies on this compound are not extensively documented in dedicated literature. However, a robust understanding of its reaction mechanisms can be constructed by examining studies on analogous nitropyrazole systems. The primary reactive sites of the molecule are the nitro group itself and the pyrazole ring, which is activated by the nitro substituent.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a fundamental reaction of nitropyrazoles, yielding synthetically valuable aminopyrazoles. This reduction can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media.

The generally accepted mechanism for the reduction of an aromatic nitro group, for instance with a metal catalyst and hydrogen gas, is a multi-step process. It is believed to proceed through the formation of a nitroso and subsequently a hydroxylamine intermediate before the final amine is formed.

A plausible reaction pathway for the reduction of this compound to 1-propyl-1H-pyrazol-5-amine is as follows:

Initial Reduction to a Nitroso Intermediate: The nitro group undergoes a two-electron reduction to form a nitroso derivative.

Further Reduction to a Hydroxylamine: The nitroso intermediate is then reduced in another two-electron step to yield the corresponding hydroxylamine.

Final Reduction to the Amine: The hydroxylamine intermediate is finally reduced to the amine, 1-propyl-1H-pyrazol-5-amine.

Experimental data from related compounds, such as the reduction of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, supports the feasibility of this transformation under standard catalytic hydrogenation conditions. alfa-chemistry.com

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| This compound | H2, Pd/C, Solvent (e.g., Ethyl Acetate) | 1-propyl-1H-pyrazol-5-amine | This is a highly probable transformation based on analogous reactions. alfa-chemistry.commasterorganicchemistry.com |

| This compound | Sn, HCl or Fe, HCl | 1-propyl-1H-pyrazol-5-amine | Classic conditions for the reduction of aromatic nitro compounds. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the potent electron-withdrawing nitro group at the C5 position significantly activates the pyrazole ring towards nucleophilic attack. This makes the displacement of the nitro group via a nucleophilic aromatic substitution (SNAr) mechanism a key reaction pathway. Studies on related polynitropyrazoles have demonstrated that a nitro group at the C5 position can be regioselectively substituted by various nucleophiles. researchgate.net

The SNAr mechanism in this context involves two principal steps:

Formation of a Meisenheimer-like Intermediate: A nucleophile attacks the electron-deficient carbon atom bonded to the nitro group (C5). This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized across the pyrazole ring and onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: The aromaticity of the pyrazole ring is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻).

This pathway allows for the introduction of a wide range of functional groups at the C5 position of the pyrazole ring.

| Reactant | Nucleophile | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| This compound | Ammonia (B1221849) / Amines (e.g., R-NH₂) | Solvent, heat | 1-propyl-1H-pyrazol-5-amine / N-substituted-1-propyl-1H-pyrazol-5-amine | Substitution of the 5-nitro group is demonstrated in related trinitropyrazoles. researchgate.net |

| This compound | Thiols (e.g., R-SH) | Base, solvent | 5-(Alkylthio)-1-propyl-1H-pyrazole | S-nucleophiles are shown to displace the 5-nitro group in analogous systems. researchgate.net |

| This compound | Alkoxides (e.g., R-O⁻) | Alcohol solvent | 5-Alkoxy-1-propyl-1H-pyrazole | O-nucleophiles can also participate in SNAr reactions with activated pyrazoles. |

Other Potential Transformations

While reduction and nucleophilic substitution are the most prominently inferred reaction pathways, other transformations could be envisaged based on the broader chemistry of nitropyrazoles. For instance, isomerization reactions of the pyrazole ring system, particularly under thermal or basic conditions, have been reported for N-nitropyrazoles, leading to the formation of more stable C-nitro isomers. nih.gov Although this compound is already a C-nitropyrazole, the potential for further rearrangements under specific energetic conditions cannot be entirely ruled out. Furthermore, the pyrazole ring can participate in C-H functionalization reactions, with the nitro group acting as a directing group. koreascience.kr

Advanced Applications of 5 Nitro 1 Propyl 1h Pyrazole and Nitropyrazole Derivatives

Energetic Materials Science

The field of energetic materials science continuously seeks new compounds that offer superior performance and enhanced safety compared to traditional explosives like TNT and RDX. nih.govresearchgate.net Nitropyrazole-based energetic compounds are prominent candidates due to their high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance through structural modifications. nih.govnih.gov The decomposition of these nitrogen-rich compounds often produces environmentally benign N₂ gas. nih.gov Their versatility has led to applications in high-energy insensitive explosives, propellants, and pyrotechnics. researchgate.netnih.govmdpi.com

Design and Synthesis of High-Energy and Insensitive Explosives

The design of modern explosives focuses on achieving a delicate balance between high energy output (detonation performance) and low sensitivity to accidental stimuli like impact and friction. Nitropyrazoles are an attractive scaffold for this purpose because the introduction of nitro groups onto the pyrazole (B372694) ring increases density and improves oxygen balance, which enhances detonation performance. nih.govresearchgate.net

Researchers have developed various synthetic routes to create a wide array of nitropyrazole derivatives. A common strategy involves the nitration of a pyrazole ring, which can be followed by the introduction of other functional groups (explophores) such as amino (-NH₂), nitramino (-NHNO₂), azido (B1232118) (-N₃), or trinitromethyl (-C(NO₂)₃) groups to further tune the energetic properties. nih.govacs.orgrsc.org For example, 3,4-dinitropyrazole (DNP) and 3,5-dinitropyrazole (3,5-DNP) are key intermediates used in the synthesis of more complex, insensitive explosives. nih.govmdpi.com The synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP), for instance, has been explored as it shows higher energy than TNT with lower sensitivity. researchgate.net

Another successful design strategy is the formation of energetic salts. The inherent acidity of some nitropyrazoles allows for deprotonation to form salts with various cations (e.g., ammonium (B1175870), hydroxylammonium, potassium). researchgate.netrsc.org This can lead to increased density through efficient crystal packing and enhanced thermal stability, while often maintaining or improving detonation performance and reducing sensitivity. rsc.orgenergetic-materials.org.cn For instance, the hydroxylammonium salt of a dinitromethyl-substituted nitropyrazole exhibited a calculated detonation velocity comparable to RDX. rsc.org

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (Vd) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity |

|---|---|---|---|---|

| TNT | 1.65 | 6.95 | 19.0 | 15 J |

| RDX | 1.82 | 8.75 | 34.0 | 7.4 J |

| HMX | 1.91 | 9.10 | 39.3 | 7.4 J |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 nih.gov | 18.81 nih.gov | - |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.75 | 7.76 mdpi.com | 25.57 mdpi.com | - |

| N-(4-Nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H3NANP-5T) | - | 8.85 rsc.org | 33.2 rsc.org | - |

| 4,5-Dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine (N01) | - | 9.23 icm.edu.pl | 39.69 icm.edu.pl | 64 cm (low sensitivity) icm.edu.pl |

Formulation in Propellants and Pyrotechnic Compositions

Nitropyrazole derivatives are valuable components in propellant and pyrotechnic formulations due to their high nitrogen content, positive heats of formation, and tunable combustion behavior. nih.govnih.govmdpi.com In solid rocket and gun propellants, compounds with high hydrogen content are often desirable. mdpi.comresearchgate.net To this end, researchers have introduced groups like 2,2-bis(methoxy-NNO-azoxy)ethyl to the nitropyrazole backbone to increase the hydrogen content, which is beneficial for specific impulse, a key measure of propellant efficiency. mdpi.comresearchgate.net

The development of green energetic materials is a significant trend, aiming to replace hazardous components like ammonium perchlorate (B79767) in solid propellants and heavy metals in pyrotechnics. researchgate.netkeaipublishing.com Nitropyrazoles are considered promising for these applications. researchgate.net For example, lithium salts of various nitropyrazoles, including those derived from 3,4-dinitro-1H-pyrazole and 3,5-dinitro-1H-pyrazole, have been investigated as environmentally conscious red-light-emitting colorants for pyrotechnic compositions, offering an alternative to strontium-based materials. researchgate.net Their high nitrogen content ensures that their decomposition primarily yields benign nitrogen gas. researchgate.net

Tailoring Thermal Stability and Detonation Performance of Derivatives

A key advantage of the nitropyrazole framework is the ability to systematically modify its structure to fine-tune thermal stability and detonation performance. nih.govnih.gov Thermal stability is crucial for the safe handling and storage of energetic materials. Studies have shown that the stability of nitropyrazoles can be influenced by the position and number of nitro groups, as well as the presence of other substituents. For example, C-nitropyrazoles are generally more thermally stable than their N-nitropyrazole isomers. researchgate.net The decomposition of dinitropyrazoles often begins with the loss of a nitro group at temperatures between 250-270°C. researchgate.net

Introducing amino groups can enhance thermal stability through hydrogen bonding, though it may sometimes lower detonation performance. acs.org Conversely, incorporating high-energy groups like trinitromethyl or linking pyrazole rings together can significantly boost detonation velocity and pressure. icm.edu.pluni-muenchen.de For instance, bis(3,4,5-trinitropyrazolyl)methane (BTNPM) exhibits a very high detonation velocity, although its sensitivity is a concern. uni-muenchen.de Theoretical calculations, such as Density Functional Theory (DFT), are widely used to predict the detonation parameters and stability of newly designed molecules, guiding synthetic efforts toward compounds with an optimal balance of properties. icm.edu.plresearchgate.netscientific.net Research has shown that even subtle changes, such as the position of a substituent, can have a significant impact on crystal packing and intermolecular interactions, thereby affecting both density and detonation properties. rsc.org

| Derivative Type | Structural Feature | Effect on Properties | Example Compound |

|---|---|---|---|

| Isomerism | N-nitro vs. C-nitro substitution | C-nitropyrazoles are generally more thermally stable. researchgate.net | 3-Nitropyrazole vs. N-Nitropyrazole |

| Salt Formation | Formation of energetic salts (e.g., with Li+, NH4+) | Can increase density, enhance thermal stability, and reduce sensitivity. researchgate.netenergetic-materials.org.cn | Lithium 3,4-dinitropyrazolate |

| Functionalization | Introduction of amino (-NH2) groups | Can increase thermal stability via hydrogen bonding but may lower performance. acs.org | 4-Amino-3,5-dinitropyrazole (ADNP) |

| Functionalization | Introduction of trinitromethyl (-C(NO2)3) groups | Significantly improves oxygen balance and detonation performance. icm.edu.pl | 4,5-Dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine |

| Bridging | Linking two pyrazole rings with an alkyl bridge | Can create high-performance explosives; properties depend on the bridge and substituents. uni-muenchen.de | Bis(3,4,5-trinitropyrazolyl)methane (BTNPM) |

Agrochemical Development

Beyond energetic materials, the chemical reactivity and biological activity of the nitropyrazole scaffold have been harnessed in the development of new agrochemicals. mdpi.combeilstein-journals.org These compounds have shown promise as herbicides, fungicides, and pesticides, addressing the ongoing need for effective crop protection solutions. mdpi.comgoogle.comglobalresearchonline.net

Development of Herbicidal and Fungicidal Agents

Nitropyrazole derivatives have been investigated as active ingredients in herbicides and fungicides. google.comgoogle.com.pg Certain 1,4-disubstituted-3-nitropyrazoles have been patented for their herbicidal activity. google.com More recent research has focused on pyrazole derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for modern herbicides. nih.gov Several pyrazole compounds with a benzoyl scaffold showed excellent pre- and post-emergence herbicidal activity with good crop safety. nih.gov

In the realm of fungicides, 4-nitropyrazolin-3-ones were identified as a novel class of highly potent agents against a broad spectrum of phytopathogenic fungi. mdpi.comdntb.gov.ua Interestingly, further studies revealed that the nitro group, while effective, could be replaced by other substituents of similar size and electronic properties, such as halogens, without a loss of fungicidal activity. mdpi.comdntb.gov.ua This discovery significantly broadens the scope for developing new pyrazolin-3-one-based fungicides. mdpi.com

Applications as Pesticidal Compounds

The term "pesticidal" encompasses a broad range of activities, including insecticidal action. Nitropyrazole derivatives have been described in patents and literature for general pesticidal use. google.comscispace.comwipo.intgoogle.com For example, processes have been developed for preparing pesticidal thioethers using 4-nitropyrazole as a starting material. scispace.comwipo.int

Specific research has also highlighted the insecticidal potential of pyrazole-containing molecules. While not always nitrated, these studies show the utility of the pyrazole core in insecticide design. For instance, a series of amides containing N-pyridylpyrazole moieties, structurally related to commercial insecticides like Rynaxypyr™, exhibited good insecticidal activities against various lepidopteran pests, including the oriental armyworm and diamondback moth. nih.gov The versatility of the pyrazole ring allows for its incorporation into diverse molecular structures to target specific biological pathways in pests. beilstein-journals.org

Materials Science Applications

The functional groups on the pyrazole ring allow for versatile modifications, making these compounds attractive for creating novel materials with tailored properties. rsc.org

Incorporation into Polymers for Enhanced Thermal and Mechanical Properties